molecular formula C33H38Cl2N6O7S2 B12511909 Avatrombopag Meleate

Avatrombopag Meleate

Cat. No.: B12511909
M. Wt: 765.7 g/mol
InChI Key: MISPBGHDNZYFNM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

Avatrombopag maleate is formally designated as (2Z)-but-2-enedioic acid; 1-(3-chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl}pyridin-2-yl)piperidine-4-carboxylic acid under IUPAC nomenclature. The systematic name reflects its complex heterocyclic architecture, featuring:

  • A central pyridine-thiazole scaffold
  • Dual chlorothiophene and cyclohexylpiperazine substituents
  • A piperidine-4-carboxylic acid moiety

Registered synonyms include E5501 maleate, 677007-74-8 (CAS registry number), and UNII-GDW7M2P1IS. Pharmaceutical variants reference the maleate salt formulation to distinguish it from the free base avatrombopag.

Molecular Formula and Weight

The maleate salt modifies the base compound's molecular characteristics:

Property Avatrombopag Free Base Avatrombopag Maleate
Molecular Formula C₂₉H₃₄Cl₂N₆O₃S₂ C₃₃H₃₈Cl₂N₆O₇S₂
Molecular Weight (g/mol) 649.7 765.7
Salt Contribution - C₄H₄O₄

The 116.0 g/mol increase arises from the maleate counterion ((2Z)-but-2-enedioic acid), which forms a 1:1 stoichiometric complex with the parent compound.

Crystallographic and Stereochemical Analysis

While full X-ray diffraction data remain proprietary, structural features can be deduced from the synthesis pathway and related compounds:

  • Stereochemistry : The maleate counterion adopts the (Z)-configuration, critical for optimal salt stability.
  • Planar Regions : The thiophene-thiazole-pyridine system forms a conjugated π-network, likely influencing crystal packing.
  • Chiral Centers : The piperidine ring introduces conformational flexibility, with the carboxylic acid group at position 4 adopting axial/equatorial orientations depending on pH.

Experimental studies suggest monoclinic crystal habits based on similar thiazole-containing pharmaceuticals, though detailed unit cell parameters remain undisclosed.

Salt Formation: Maleate Counterion Interactions

The maleate salt formation enhances physicochemical properties through specific molecular interactions:

Key Intermolecular Forces

  • Ionic Bonding : Proton transfer from maleate's carboxylic acid groups to the piperidine nitrogen
  • Hydrogen Bonding :
    • Between maleate's hydroxyl oxygen and the amide N-H (2.9 Å predicted)
    • Carboxylic acid dimerization between adjacent salt molecules
  • Van der Waals Interactions :
    • Cyclohexyl group stacking with maleate's alkene moiety
    • Chlorothiophene-maleate π-π interactions

Thermodynamic Stability
The salt exhibits enhanced stability over the free base due to:

  • Lower hygroscopicity (water uptake <1% at 75% RH)
  • Higher melting point (decomposition >200°C vs. 187°C for free base)
  • Improved solubility profile (aqueous solubility 0.00465 mg/mL at pH 7)

Maleate selection balances solubility enhancement with solid-state stability, making it preferable over citrate or phosphate alternatives for oral dosage forms.

Properties

IUPAC Name

but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISPBGHDNZYFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38Cl2N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Synthetic Pathways

The foundational synthesis involves nucleophilic aromatic substitution (NAS) and amide bond formation . A critical step is the bromination of 2-acetyl-4-chlorothiophene using pyridinium tribromide, followed by condensation with thiourea to form the thiazolamine intermediate. Subsequent bromination with N-bromosuccinimide (NBS) enables NAS with 1-cyclohexylpiperazine, yielding a key intermediate.

Key Steps :

  • α-Keto halogenation : Bromination of 4-chloro-2-acetylthiophene to form 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
  • Thiazole formation : Hantzsch thiazole synthesis using thiourea.
  • Amide coupling : Reaction of 5,6-dichloronicotinic acid with an intermediate using phosphorus oxychloride (POCl₃).

Improved Industrial-Scale Methods

Recent patents emphasize column chromatography-free processes . For example, WO2021021000A1 describes hydrolysis of an ester intermediate derived from 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid and 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine, followed by alkaline hydrolysis to yield avatrombopag. This route avoids tedious purification, critical for industrial scalability.

Crystallization and Polymorphism Control

Avatrombopag maleate exhibits multiple polymorphic forms, necessitating precise crystallization conditions.

Solvent Systems and Temperature Control

Form Solvent System Temperature Anti-Solvent Yield/Purity Reference
M1 DMF, DMSO, Formamide 80–85°C Water High purity
M2 Acetonitrile, Water, DMF 80–85°C Ethyl acetate Moderate yield
M3 Dimethyl acetamide, Isobutyl acetate 60°C 2-Propanol Variable yields
C DMF, Dichloromethane <60°C N/A 85–94% (HPLC >99%)

Critical Observations :

  • Form M1 is obtained via slow solvent evaporation from DMF/DMSO mixtures at 80–85°C.
  • Form C is precipitated by adding dichloromethane to DMF solutions, with yields up to 94% (HPLC >99%).

Polymorph Conversion

Thermal treatments (e.g., heating Form M1 to 240°C) induce polymorphic transitions, yielding Forms M4 and M5. Lyophilization or spray-drying produces amorphous forms, essential for enhancing solubility.

Purification and Impurity Control

Common Impurities and Mitigation

Impurity Source Control Strategy HPLC Limit Reference
5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)thiazol-2-amine Bromination side reactions Strict stoichiometric control <0.15%
N-Nitrosopiperazine (NPZ) Maleic acid reaction byproducts LC-MS/MS detection (LOD: 0.016 ppm) <0.3 ppm
5-Chloro acid analogs Incomplete amidation Crystallization in DMF/CH₂Cl₂ <0.15%

Analytical Methods :

  • LC-MS/MS quantifies NPZ and dinitrosopiperazine (DNPZ) with LODs of 0.016 ppm.
  • HPLC ensures avatrombopag maleate purity >99% for Forms M1 and C.

Industrial Purification Protocols

  • Crystallization : DMF/dichloromethane mixtures at <60°C achieve >90% yields with <0.15% impurities.
  • Flash Chromatography : Silica gel columns purify intermediates, though avoided in later methods to reduce costs.

Industrial-Scale Production Considerations

Solvent and Reaction Optimization

Parameter Optimized Condition Rationale Reference
Amidation Catalyst POCl₃ in pyridine High yield (83%) with minimal side reactions
Crystallization Solvent DMF/CH₂Cl₂ (10:1 v/v) High purity (99.3% HPLC) and scalability
Temperature 50–60°C for hydrolysis Prevents thermal degradation

Cost-Effective Routes

  • Avoid Column Chromatography : Direct crystallization of intermediates (e.g., ethyl ester Form-M) reduces purification steps.
  • Solvent Recovery : Recycle DMF and dichloromethane to minimize waste.

Quality Control and Regulatory Compliance

Analytical Validation

Method Parameters Performance Application Reference
LC-MS/MS LOD: 0.016 ppm, LOQ: 0.032 ppm Quantifies NPZ, DNPZ Nitrosamine detection
HPLC r² >0.99, Accuracy: 82–115% Purity assessment (>99%) Final product testing

Challenges and Optimization Strategies

Impurity Formation

  • Bromothiazole byproducts arise from incomplete bromination; controlled by stoichiometric NBS addition.
  • Nitrosamines form during maleic acid salt formation; mitigated via LC-MS/MS monitoring.

Scalability Improvements

  • Micronization : Reduces particle size (D90 ≤20 μm) to enhance dissolution.
  • Wet Granulation : Uses lactose/microcrystalline cellulose blends for tableting.

Chemical Reactions Analysis

Types of Reactions

Avatrombopag Meleate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic benefits and improved pharmacokinetic properties .

Scientific Research Applications

Avatrombopag maleate is a thrombopoietin receptor (TPO) agonist approved by the U.S. Food and Drug Administration (FDA) in May 2018 for treating thrombocytopenia in adults with chronic liver disease (CLD) scheduled for medical or dental surgery . It is also under investigation for other applications, such as immune thrombocytopenia and chemotherapy-induced thrombocytopenia .

Scientific Research Applications

Avatrombopag maleate is being explored as a treatment for thrombocytopenia in various clinical settings .

Approved Application:

  • Periprocedural Thrombocytopenia: Avatrombopag is approved for treating thrombocytopenia in patients with chronic liver disease undergoing procedures .

Investigational Applications:

  • Immune Thrombocytopenia (ITP): Avatrombopag has demonstrated efficacy in ITP patients with a low side-effect burden .
  • Acquired Aplastic Anemia: Avatrombopag is being investigated for treating acquired aplastic anemia, an immune-mediated bone marrow failure disease. Studies suggest that adding avatrombopag to standard immunosuppressive therapy may improve complete response rates in patients with severe aplastic anemia (SAA) and very severe aplastic anemia (VSAA) .
  • Chemotherapy-Induced Thrombocytopenia: Avatrombopag is under investigation for the treatment of chemotherapy-induced thrombocytopenia .
  • Perioperative Thrombocytopenia: Avatrombopag is also being studied for treating perioperative thrombocytopenia in patients undergoing major surgical procedures .
  • Chronic Hepatitis C Virus Related Thrombocytopenia: Avatrombopag is being studied to enable the initiation and maintenance of antiviral treatment .

Clinical Trials and Studies

Avatrombopag has been evaluated in multiple phase studies .

  • Phase 1 Studies: Phase 1 studies have established the pharmacokinetic profile of avatrombopag, including elimination pathways, drug-drug interactions, and the effects of intrinsic and extrinsic factors on pharmacokinetics. Headache was the most common adverse event, occurring in 5% or more of subjects .
  • Phase 2 Studies: A Phase 2 study in ITP patients demonstrated avatrombopag's superior efficacy compared to placebo in terms of platelet response. Another Phase 2 study involving patients with chronic liver disease showed statistically significant increases in platelet counts and a reduced need for platelet transfusions before elective invasive procedures .
  • Phase 3 Studies: Phase 3 studies have shown that avatrombopag significantly improved platelet counts compared to placebo in adults with chronic ITP .

Efficacy and Safety

Avatrombopag has demonstrated efficacy in increasing platelet counts in patients with thrombocytopenia .

  • In a study of SAA/VSAA patients, the addition of avatrombopag to immunosuppressive therapy was safe and associated with a higher complete response rate .
  • Clinical trials have reported common treatment-emergent adverse events (TEAEs) such as fatigue, headache, epistaxis, and contusion, but most were transient and resolved completely . Avatrombopag was not associated with liver dysfunction .
  • In clinical trials, the most common adverse events (≥5% of subjects) in the avatrombopag group were post-procedural complications, post-embolization syndrome, diarrhea, increased blood glucose, subcutaneous hemorrhage, constipation, and nasopharyngitis .

Mechanism of Action

Avatrombopag Meleate works by binding to and stimulating thrombopoietin receptors (TPOR) on the surface of megakaryocytes and their progenitor cells. This stimulation leads to the proliferation and differentiation of these cells, resulting in increased platelet production. The compound does not increase platelet activation, thereby reducing the risk of thrombotic events .

Comparison with Similar Compounds

Key Pharmacological Features :

  • EC50 : 3.3 nM for TPO receptor activation .
  • Pharmacokinetics (PK) : Linear PK profile with dose-dependent exposure; unaffected by food or divalent cations (e.g., iron, calcium), enabling flexible dosing .
  • Metabolism : Primarily hepatic, via CYP2C9 and CYP3A4, with a half-life of 16–23 hours .

Clinical Efficacy :

  • In phase III trials (ADAPT-1/ADAPT-2), avatrombopag achieved responder rates (platelet count ≥50×10⁹/L) of 65–69% vs. 0–33% for placebo in CLD patients .
  • For ITP, avatrombopag demonstrated a median cumulative platelet response duration of 12.4 weeks vs. 0 weeks for placebo .

Avatrombopag is compared below with other TPO-RAs: eltrombopag , romiplostim , and fostamatinib (a SYK inhibitor).

Table 1: Mechanism, Administration, and Key Features
Parameter Avatrombopag Eltrombopag Romiplostim Fostamatinib
Class Oral TPO-RA Oral TPO-RA Subcutaneous TPO-RA Oral SYK inhibitor
Dosing 20–60 mg/day 25–75 mg/day 1–10 µg/kg/week 100–150 mg twice daily
Food Interactions None Requires fasting None None
Metabolism CYP2C9/CYP3A4 Hepatic (UGT1A1/CYP1A2) Renal clearance CYP3A4
Key Trials ADAPT-1/ADAPT-2 RAISE Phase III ITP trials FIT
Key Differentiators :

Administration Convenience :

  • Avatrombopag and eltrombopag are oral, but avatrombopag lacks dietary restrictions, unlike eltrombopag, which requires fasting .
  • Romiplostim requires weekly subcutaneous injections, limiting patient preference .

Ethnic Sensitivity :

  • Avatrombopag showed consistent efficacy across ethnicities (Chinese, Japanese, Caucasian) in platelet response (ΔAUEC: −1.5% to −4.3% vs. overall population) .
  • Eltrombopag exhibits variable absorption in Asian populations due to genetic polymorphisms in UGT1A1 .

Safety :

  • FAERS data (2018–2023) revealed lower thromboembolic risk for avatrombopag (1.2%) vs. eltrombopag (3–6%) and romiplostim (3.8%) .
  • Avatrombopag’s AE profile was gender-neutral in ITP but showed higher AE reporting in women (54.3% vs. 38.2% in men), likely due to ITP’s higher prevalence in females .

Mechanistic Advantages: Avatrombopag synergizes with endogenous TPO, enhancing megakaryocyte proliferation by 200% vs. TPO alone . Fostamatinib, a SYK inhibitor, has a distinct mechanism (targeting platelet destruction) but lower efficacy (43% response rate) .

Biological Activity

Avatrombopag meleate, an orally bioavailable thrombopoietin receptor (TPO-R) agonist, has emerged as a significant therapeutic option for treating thrombocytopenia, particularly in patients with chronic liver disease and immune thrombocytopenia (ITP). This article explores the biological activity of avatrombopag, detailing its mechanisms of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles supported by various studies.

Avatrombopag functions by binding to the TPO receptor, stimulating megakaryocyte proliferation and differentiation from bone marrow progenitor cells. This action leads to an increase in platelet production. Unlike other TPO-R agonists, avatrombopag does not compete with endogenous TPO for receptor binding; instead, it exhibits an additive effect when used alongside TPO .

Pharmacodynamics

In Vitro Studies : Early studies indicated that avatrombopag effectively stimulates megakaryocyte colony formation from human hematopoietic stem cells. The drug demonstrated species-specific activity primarily in humans and chimpanzees .

Clinical Studies : In clinical settings, avatrombopag has shown a dose-dependent increase in platelet counts. For instance, in a Phase 2 study involving patients with ITP, response rates were significantly higher in those receiving avatrombopag compared to placebo (80% vs. 0% for the 20 mg dose) . The onset of platelet count increase typically occurs by day 4 post-initiation, peaking between days 10-13 and returning to baseline around day 35 .

Pharmacokinetics

Avatrombopag exhibits predictable pharmacokinetics with mean peak plasma concentrations occurring within 5-8 hours post-administration and a half-life of approximately 16-19 hours. Its absorption is unaffected by food intake, which reduces pharmacokinetic variability compared to fasting conditions .

Case Studies

  • Chronic Liver Disease : In two pivotal Phase 3 studies (ADAPT-1 and ADAPT-2), patients with chronic liver disease scheduled for procedures were randomized to receive either avatrombopag or placebo. Results indicated that a significantly higher proportion of patients treated with avatrombopag achieved the primary endpoint of platelet counts ≥50 x 10^9/L compared to placebo (66% vs. 23% in ADAPT-1) .
  • Immune Thrombocytopenia : A Phase 2 study highlighted that patients on avatrombopag had a notable reduction in the need for rescue procedures like platelet transfusions compared to those on placebo. The efficacy was consistent across various demographics including age and sex .

Safety Profile

Avatrombopag is generally well tolerated. Adverse events reported are similar between treatment and placebo groups, with common side effects including headache, fatigue, and gastrointestinal disturbances . Serious adverse events such as stroke or myocardial infarction were noted but occurred at low frequencies .

Data Summary

Study TypePatient PopulationDosePrimary Endpoint Achieved (%)Common Adverse Events
Phase 2ITP Patients20 mg80% (Avatrombopag) vs 0% (Placebo)Headache, Fatigue
Phase 3Chronic Liver Disease60 mg66% (ADAPT-1) vs 23% (Placebo)Nausea, Diarrhea
Phase 3Chronic Liver Disease40 mg88% (ADAPT-2) vs 35% (Placebo)Contusion, Insomnia

Q & A

Q. What is the pharmacokinetic profile of avatrombopag, and how does food intake influence its absorption?

Avatrombopag exhibits dose-proportional exposure up to 80 mg, with steady-state concentrations achieved by day 4. Oral administration results in a lag time of 0.5–0.75 h and peak plasma concentrations at 6–8 h. Food intake reduces inter- and intra-subject variability in Cmax and AUC by ≈50%, though it does not significantly alter overall exposure. Researchers should standardize administration with food in clinical studies to minimize variability .

Q. What is the mechanistic basis for avatrombopag’s thrombopoietic activity?

Avatrombopag selectively binds to the thrombopoietin receptor (TPO-R), activating JAK/STAT and MAPK pathways to stimulate megakaryocyte proliferation and platelet production. Unlike endogenous thrombopoietin, it does not compete for binding, enabling synergistic effects in thrombocytopenic conditions. Experimental designs should include in vitro assays measuring receptor binding affinity and downstream signaling (e.g., STAT5 phosphorylation) to validate mechanism-specific hypotheses .

Q. How does avatrombopag’s efficacy in chronic immune thrombocytopenia (ITP) compare across clinical trials?

In phase III trials, avatrombopag achieved platelet counts ≥50×10⁹/L in 44.1% of visits during long-term extension phases, with durable responses maintained in 60.1% of follow-up assessments. Placebo-switched patients showed lower response rates (41.3%), highlighting the need for stratification by prior treatment in cohort studies. Researchers should use longitudinal mixed-effects models to account for intra-patient variability in platelet counts .

Advanced Research Questions

Q. How can contradictory findings in avatrombopag’s thromboembolic risk be reconciled across studies?

Thromboembolic events occurred in 7% of avatrombopag-treated ITP patients, with no clear correlation to platelet counts or treatment duration. However, trials in chronic liver disease (CLD) populations reported lower incidence. To address contradictions, researchers should stratify analyses by comorbidities (e.g., CLD vs. ITP) and employ time-to-event models adjusted for platelet thresholds (>450×10⁹/L). Pharmacovigilance studies using real-world data are recommended to assess risk in heterogeneous populations .

Q. What methodological considerations are critical when analyzing avatrombopag’s efficacy in diverse ethnic subgroups?

East Asian patients exhibited reduced platelet response due to lower baseline albumin and thrombopoietin levels. Trials should incorporate covariate-adjusted population pharmacokinetic (PopPK) models to quantify ethnic-specific exposure-response relationships. Stratified randomization by ethnicity and frequent monitoring of albumin levels are advised to mitigate confounding .

Q. How do CYP2C9 and CYP3A polymorphisms impact avatrombopag dosing requirements?

Coadministration with CYP2C9 inhibitors (e.g., fluconazole) doubles avatrombopag’s AUC, necessitating dose reductions. Conversely, CYP inducers (e.g., rifampin) reduce exposure by 50%. Researchers should genotype participants for CYP2C9*2/*3 and CYP3A4/5 variants and use physiologically based pharmacokinetic (PBPK) modeling to predict dose adjustments. Therapeutic drug monitoring is recommended in polypharmacy cohorts .

Q. What statistical approaches optimize power in trials evaluating avatrombopag’s rescue procedure avoidance rates?

In ADAPT-1/2 trials, avatrombopag reduced rescue procedures by 66.9% vs. 28.6% (placebo) in low platelet cohorts. Bayesian hierarchical models are preferable for small sample sizes, incorporating historical placebo data as priors. Sensitivity analyses should account for procedure-specific bleeding risks (low/moderate/high) to avoid overgeneralization .

Methodological Guidelines

  • Data Contradiction Analysis : Use meta-regression to explore heterogeneity in efficacy outcomes, adjusting for trial design (e.g., open-label extensions vs. double-blind phases) and patient characteristics (e.g., MELD scores in CLD) .
  • Experimental Design : For preclinical studies, combine in vitro TPOR activation assays with murine ITP models to assess both mechanistic and functional endpoints .
  • Statistical Reporting : Adhere to CONSORT guidelines for clinical trials, reporting platelet counts as medians with interquartile ranges due to skewed distributions. Specify exact p-values (avoiding "p<0.05") and confidence intervals for transparency .

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